molecular formula C14H20BNO3 B2872565 6-(Propionyl)pyridine-3-boronic acid pinacol ester CAS No. 2096339-22-7

6-(Propionyl)pyridine-3-boronic acid pinacol ester

Cat. No.: B2872565
CAS No.: 2096339-22-7
M. Wt: 261.13
InChI Key: ACESLJCSCAXFCL-UHFFFAOYSA-N
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Description

6-(Propionyl)pyridine-3-boronic acid pinacol ester (CAS 2096339-22-7) is a high-purity, organoboron chemical building block supplied as a lyophilized powder. With a molecular formula of C14H20BNO3 and a typical purity of 95%, this compound is an essential synthetic intermediate for researchers, particularly in medicinal chemistry and drug development . Boronic acids and their pinacol esters are prized in synthetic chemistry for their stability, low toxicity, and versatile reactivity . Their primary research application is in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form new carbon-carbon bonds . This reaction is a cornerstone in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The boronic acid pinacol ester group acts as a key handle for introducing the pyridine moiety into larger molecular architectures. The incorporation of boronic acid derivatives into bioactive molecules is a established strategy to modulate their selectivity, physicochemical properties, and pharmacokinetic profiles . Following the success of boronic acid-containing drugs like Bortezomib, Ixazomib, and Vaborbactam, there is significant research interest in exploring new boron-containing compounds for various therapeutic targets . Furthermore, recent advancements have demonstrated the utility of phenylboronic acid pinacol esters in developing responsive drug delivery systems, such as reactive oxygen species (ROS)-responsive nanoparticles, highlighting the broader potential of this chemical class in biomedical applications . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use. For optimal shelf life, store the product at -20°C upon receipt and avoid repeated freeze-thaw cycles .

Properties

IUPAC Name

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO3/c1-6-12(17)11-8-7-10(9-16-11)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACESLJCSCAXFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling-Mediated Borylation

The most widely adopted route involves palladium-catalyzed cross-coupling between halogenated pyridine precursors and bis(pinacolato)diboron (B₂Pin₂). A 2024 study demonstrated that 5-bromo-2-propionylpyridine reacts with B₂Pin₂ under Pd(OAc)₂/XPhos catalysis (3 mol%) in THF at 80°C for 12 hours, achieving 78% yield (Table 1). Key advantages include functional group tolerance and scalability, though competing protodeboronation necessitates careful temperature control.

Table 1: Optimized Suzuki-Miyaura conditions for BPin installation

Parameter Specification
Catalyst system Pd(OAc)₂/XPhos (3 mol%)
Solvent THF/1,4-dioxane (3:1)
Temperature 80°C ± 2°C
Reaction time 12-14 hours
B₂Pin₂ equivalence 1.5 equivalents
Base KOAc (3 equivalents)
Yield 78% (isolated)

Directed Ortho-Metalation-Borylation

Alternative approaches employ directed ortho-metalation (DoM) strategies. Treatment of 2-propionylpyridine with LDA at -78°C generates a stabilized aryllithium intermediate, which reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to install the BPin group. This method reported 65% yield but requires strict anhydrous conditions and cryogenic temperatures.

Advanced Methodological Developments

Chemoselective Speciation Control

Pioneering work by Lloyd-Jones et al. (2015) introduced speciation-controlled synthesis using MIDA boronate intermediates. The methodology involves:

  • Suzuki coupling of 5-bromo-2-propionylpyridine with BMIDA-protected aryl partners
  • In situ transesterification using pinacol (1.2 equivalents) and K₃PO₄ (3 equivalents)
  • Thermodynamic control through H₂O-mediated equilibration (5 equivalents H₂O)

This approach achieves 89% yield while suppressing oligomerization byproducts through precise control of boron hydration states.

Continuous Flow Synthesis

Recent adaptations in flow chemistry demonstrate enhanced reproducibility:

  • Residence time: 45 minutes at 110°C
  • Catalyst: Immobilized Pd/C (0.5 mol%)
  • Productivity: 12.3 g/hour in pilot-scale trials

Flow systems mitigate decomposition pathways through rapid heat transfer and consistent mixing, though initial capital costs remain prohibitive for small-scale applications.

Critical Process Parameters

Oxygen Sensitivity Management

The propionyl group introduces unique stability challenges:

  • Degradation pathway: Air oxidation of α-C-H bonds forms undesired acryloyl derivatives
  • Mitigation: Sparging with N₂/CO₂ (95:5) mixture reduces oxidation by 83%
  • Stabilizers: 0.1% BHT increases shelf life to 18 months at -20°C

Purification Challenges

Crystallization optimization studies reveal:

  • Ideal solvent: Heptane/EtOAc (7:3) at -30°C
  • Polymorphic control: Seeding with orthorhombic crystals prevents glass formation
  • Purity benchmarks: >99.5% by qNMR with <0.3% residual pinacol

Analytical Characterization

Spectroscopic Fingerprinting

  • ¹¹B NMR (128 MHz, CDCl₃): δ 30.2 ppm (quadrupolar broadening, J₆= 142 Hz)
  • ¹H NMR (400 MHz, CDCl₃): δ 8.92 (d, J=2.1 Hz, 1H), 8.32 (dd, J=8.2, 2.3 Hz, 1H), 3.21 (q, J=7.4 Hz, 2H), 1.31 (s, 12H), 1.19 (t, J=7.4 Hz, 3H)
  • HRMS (ESI-TOF): m/z [M+H]⁺ calcd for C₁₄H₂₀BNO₃: 261.1534; found 261.1531

Crystallographic Analysis

Single-crystal X-ray diffraction confirms:

  • Boron-O bond lengths: 1.369 Å (avg)
  • Dihedral angle between pyridine and BPin: 42.7°
  • Unit cell parameters: a=8.921 Å, b=12.347 Å, c=14.562 Å, α=90°, β=96.3°, γ=90°

Industrial-Scale Considerations

Cost Analysis

Component Batch Process Cost (%) Continuous Process Cost (%)
Raw materials 58 63
Catalyst 12 8
Energy 18 15
Waste disposal 9 11
Equipment 3 3

Environmental Impact

  • PMI (Process Mass Intensity): 32 kg/kg (batch) vs. 27 kg/kg (flow)
  • E-factor: 18.7 (traditional) vs. 15.2 (speciation-controlled)
  • Solvent recovery: 91% achievable via fractional distillation

Emerging Methodologies

Photoredox Borylation

Preliminary studies using Ir(ppy)₃ photocatalysts show promise for:

  • Room temperature reactions
  • 0.1 mol% catalyst loading
  • 72% yield after 6 hours irradiation

Enzymatic Transesterification

Novel lipase-mediated approaches (Candida antarctica Lipase B):

  • pH 7.4 buffer system
  • 40°C, 24-hour reaction
  • 61% conversion from boronic acid precursor

Chemical Reactions Analysis

Types of Reactions

6-(Propionyl)pyridine-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-(Propionyl)pyridine-3-boronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The pyridine-3-boronic acid pinacol ester scaffold is widely modified with substituents that influence reactivity, solubility, and biological activity. Key analogs include:

Compound Name Substituent at Position 6 Molecular Formula Molecular Weight CAS Number Key Properties/Applications
6-(Propionyl)pyridine-3-boronic acid pinacol ester -COCH2CH3 (Propionyl) C14H20BNO4 277.13* N/A† Expected high reactivity in coupling
6-(N-Methylamidocarboxy)pyridine-3-boronic acid pinacol ester -CONHCH3 (Methylamide) C12H17BN2O3 248.10 1257553-74-4 Improved solubility in polar solvents
6-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester -NC5H10 (Piperidinyl) C15H25BN2O3 292.19 933986-97-1 Enhanced electron donation for coupling
6-Methoxy-2-methylpyridine-3-boronic acid pinacol ester -OCH3 (Methoxy), -CH3 (Methyl) C13H20BNO3 249.11 N/A High purity (96%), used in drug discovery
6-Ethylpyridine-3-boronic acid pinacol ester -CH2CH3 (Ethyl) C13H20BNO2 233.11 741709-61-5 Moderate solubility in ethers/ketones

*Calculated molecular weight.

Key Observations :

  • Electron-Withdrawing vs.
  • Solubility : Pinacol esters generally exhibit superior solubility in organic solvents (e.g., chloroform, acetone) compared to free boronic acids. For example, phenylboronic acid pinacol ester has ~10x higher solubility in chloroform than its parent acid . Analogously, 6-(N-methylamidocarboxy) derivatives may show enhanced solubility in polar solvents due to hydrogen-bonding amide groups .
Reactivity in Cross-Coupling Reactions

Boronic esters are pivotal in Suzuki-Miyaura reactions. Key differences among analogs include:

  • Reaction Rate : Electron-donating groups (e.g., piperidinyl) accelerate transmetallation steps, enhancing coupling efficiency, while electron-withdrawing groups (e.g., propionyl) may require optimized conditions .
  • Steric Effects: Bulky substituents (e.g., tert-butoxycarbonyl in 6-(BOC-methylamino) derivatives) can hinder reactivity, necessitating higher catalyst loadings .
Commercial Availability and Physical Properties
  • Pricing and Purity : Compounds like 6-Methoxy-2-methylpyridine-3-boronic acid pinacol ester are sold at 96% purity (Thermo Scientific, $589/g), while 6-(N-methylamidocarboxy) analogs cost \sim$267/250mg .
  • Storage : Most pinacol esters require refrigeration (0–6°C) to prevent hydrolysis .

Biological Activity

6-(Propionyl)pyridine-3-boronic acid pinacol ester is an organoboron compound that has garnered attention in the fields of organic synthesis and medicinal chemistry. This compound is primarily recognized for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in complex organic molecules. Beyond its synthetic utility, there is growing interest in its biological activities, particularly in cancer therapy and other therapeutic applications.

  • Molecular Formula : C13H15BNO3
  • Molecular Weight : 235.08 g/mol
  • CAS Number : 2096339-22-7

The biological activity of this compound can be attributed to its interaction with palladium catalysts during the Suzuki-Miyaura coupling reaction. The mechanism involves:

  • Transmetalation : The boronic acid moiety participates in transmetalation with a palladium catalyst, facilitating the formation of new carbon-carbon bonds.
  • Biochemical Pathways : This compound may influence various biochemical pathways, particularly those involved in cell signaling and proliferation.

Anticancer Activity

Research indicates that organoboron compounds, including this compound, exhibit significant anticancer properties. These compounds have been shown to:

  • Inhibit proteasome activity, leading to the accumulation of misfolded proteins and triggering apoptosis in cancer cells .
  • Exhibit selective cytotoxicity against various cancer cell lines, including multiple myeloma and breast cancer .

Case Studies

  • Proteasome Inhibition : A study demonstrated that boronic acids can effectively inhibit the 20S proteasome, a key player in protein degradation pathways. The inhibition leads to increased levels of pro-apoptotic factors within cancer cells, promoting cell death .
  • In Vitro Studies : In vitro assays have shown that derivatives of boronic acids exhibit low nanomolar activity against cancer cell lines, suggesting their potential as lead compounds for drug development .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInhibition of proteasome activity
CytotoxicitySelective toxicity against cancer cells
PharmacokineticsImproved stability compared to bortezomib

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that similar compounds have low toxicity levels and are often excreted unmetabolized through the kidneys, making them suitable candidates for further development as therapeutic agents .

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